3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Catalog No.
S789363
CAS No.
499193-54-3
M.F
C11H14N2OSi
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Trimethylsilanylethynyl-pyridine-2-carboxylic ac...

CAS Number

499193-54-3

Product Name

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2-carboxamide

Molecular Formula

C11H14N2OSi

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14)

InChI Key

OGACQPYTBNGLQD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has the molecular formula C₁₁H₁₄N₂OSi and a molecular weight of approximately 218.33 g/mol . The compound features a pyridine ring substituted at the 3-position with a trimethylsilanylethynyl group, which contributes to its unique reactivity and solubility properties. This structure allows it to participate in various

  • Nucleophilic Substitution: The presence of the amide functional group enables nucleophilic attack, making it reactive towards electrophiles.
  • Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki reactions, facilitating the formation of more complex organic structures.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine .

Synthesis of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide typically involves multi-step organic synthesis techniques:

  • Preparation of Pyridine Derivative: The starting material is often a pyridine derivative that can be functionalized at the 2-position.
  • Introduction of Ethynyl Group: The ethynyl group is introduced via a dehydrohalogenation reaction or through coupling reactions.
  • Formation of Amide Bond: This is achieved by reacting the carboxylic acid derivative with an appropriate amine under coupling conditions, often utilizing coupling agents like EDC or DCC .

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: Its unique properties may allow for use in creating novel materials or polymers.
  • Analytical Chemistry: It can be utilized as a reagent in various analytical techniques due to its reactivity .

Several compounds share structural similarities with 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2-Pyridinecarboxylic acid amidePyridine ring with carboxylic acidLacks ethynyl and silane groups
4-EthynylpyridineEthynyl group at the 4-positionNo silane substitution
3-Silylpropynyl-pyridineSimilar silyl group but different substituentsVaries in alkyl chain length

The uniqueness of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide lies in its combination of the trimethylsilyl group and ethynyl functionality on the pyridine ring, which may enhance its reactivity and solubility compared to similar compounds.

Wikipedia

3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide

Dates

Modify: 2023-08-15

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